N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate
Overview
Description
N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate is a chemical compound with the molecular formula C13H22N2O6S. It is also known by other names such as ammonium, (m-hydroxyphenyl)trimethyl-, methyl sulfate, and dimethylcarbamate . This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate typically involves the reaction of trimethylamine with a suitable benzene derivative under controlled conditions. The reaction is carried out in the presence of a methylating agent such as dimethyl sulfate . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate include:
- Neostigmine methylsulfate
- (Dimethylcarbamoyloxyphenyl)trimethylammonium methyl sulfate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly useful in certain applications where other compounds may not be as effective .
Properties
IUPAC Name |
methyl sulfate;trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.CH4O4S/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4;1-5-6(2,3)4/h5-8H,1-4H3;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBKDKQCFKARS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214184 | |
Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64050-77-7 | |
Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, methylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064050777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AR-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFJ736Q3RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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